molecular formula C15H12N2O B12739998 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- CAS No. 127040-37-3

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-

Cat. No.: B12739998
CAS No.: 127040-37-3
M. Wt: 236.27 g/mol
InChI Key: YSMQACWPJKPQJA-UHFFFAOYSA-N
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Description

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its fused ring structure, which includes both pyridine and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. This method has been shown to yield the desired compound with high efficiency and in a relatively short time . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to form the fused ring structure.

Industrial Production Methods

While specific industrial production methods for 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- are not extensively documented, the principles of microwave-assisted synthesis and catalytic cyclization can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine, chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, oxidized forms, and reduced forms of the compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to specific proteins, affecting their activity and leading to various biological effects . These interactions are mediated by the compound’s unique fused ring structure and its ability to form stable complexes with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- stands out due to its specific ring structure and the presence of both pyridine and carbazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

127040-37-3

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4,5,6,11-tetrahydropyrido[3,2-a]carbazol-3-one

InChI

InChI=1S/C15H12N2O/c18-14-8-6-11-13(16-14)7-5-10-9-3-1-2-4-12(9)17-15(10)11/h1-4,6,8,17H,5,7H2,(H,16,18)

InChI Key

YSMQACWPJKPQJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=O)N2)C3=C1C4=CC=CC=C4N3

Origin of Product

United States

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